1-(5-Formylfuran-2-yl)-N-methylazetidine-3-carboxamide
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Overview
Description
1-(5-Formylfuran-2-yl)-N-methylazetidine-3-carboxamide is an organic compound that features a furan ring with a formyl group at the 5-position, an azetidine ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Formylfuran-2-yl)-N-methylazetidine-3-carboxamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized from furfural, which is derived from biomass.
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. One common method involves the reaction of an amine with a halogenated compound to form the azetidine ring.
Coupling of the Furan and Azetidine Rings: The furan and azetidine rings are coupled through a series of reactions, including amide bond formation. This step typically involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(5-Formylfuran-2-yl)-N-methylazetidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Halogenation using bromine (Br2) in acetic acid.
Major Products Formed
Oxidation: 1-(5-Carboxyfuran-2-yl)-N-methylazetidine-3-carboxamide.
Reduction: 1-(5-Hydroxymethylfuran-2-yl)-N-methylazetidine-3-carboxamide.
Substitution: 1-(5-Bromofuran-2-yl)-N-methylazetidine-3-carboxamide.
Scientific Research Applications
1-(5-Formylfuran-2-yl)-N-methylazetidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates. Its unique structure allows for the exploration of new pharmacophores.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can be used as a probe to study biological processes, including enzyme interactions and cellular pathways.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(5-Formylfuran-2-yl)-N-methylazetidine-3-carboxamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The azetidine ring can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-Formylfuran-2-boronic acid: This compound also contains a furan ring with a formyl group but differs in its boronic acid functionality.
5-Hydroxymethylfurfural: Similar to 1-(5-Formylfuran-2-yl)-N-methylazetidine-3-carboxamide, this compound contains a furan ring with a hydroxymethyl group at the 5-position.
5-Phenylfuran-2-carbaldehyde: This compound contains a furan ring with a phenyl group and a formyl group at the 5-position.
Uniqueness
This compound is unique due to the presence of both the azetidine ring and the formyl group on the furan ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C10H12N2O3 |
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Molecular Weight |
208.21 g/mol |
IUPAC Name |
1-(5-formylfuran-2-yl)-N-methylazetidine-3-carboxamide |
InChI |
InChI=1S/C10H12N2O3/c1-11-10(14)7-4-12(5-7)9-3-2-8(6-13)15-9/h2-3,6-7H,4-5H2,1H3,(H,11,14) |
InChI Key |
KHSJRXZOZOBDHL-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1CN(C1)C2=CC=C(O2)C=O |
Origin of Product |
United States |
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